N-Boc-2-chloro-4-fluoro-5-pyridinamine
Description
Properties
IUPAC Name |
tert-butyl N-(6-chloro-4-fluoropyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLBSALXDNHUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660561 | |
| Record name | tert-Butyl (6-chloro-4-fluoropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915307-78-7 | |
| Record name | tert-Butyl (6-chloro-4-fluoropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-chloro-4-fluoro-5-nitro Substituted Precursors
Several patents describe efficient methods for synthesizing 2-chloro-4-fluoro-5-nitrobenzene or pyridine derivatives, which are key intermediates for subsequent amination and Boc protection.
- Starting Material: 2-chloro-4-fluorotoluene or related substituted pyridines.
- Nitration: Performed using potassium nitrate in the presence of concentrated sulfuric acid, typically in 1,2-dichloroethane solvent at low temperatures (0–10°C) to control regioselectivity and yield.
- Reaction Conditions: Mild and industrially scalable, with total yields exceeding 80%.
- Advantages: Use of potassium nitrate instead of fuming nitric acid enhances safety and cleanliness; solvent choice reduces corrosion and waste.
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 1 | 2-chloro-4-fluorotoluene + KNO3, H2SO4, 1,2-dichloroethane, 0–10°C, 4h | 2-chloro-4-fluoro-5-nitrotoluene | High yield, controlled nitration |
| 2 | N-bromosuccinimide (NBS), benzoyl peroxide, 1,2-dichloroethane, 80–100°C, 20h | 2-chloro-4-fluoro-5-nitrobromotoluene | Bromination of methyl group |
| 3 | H2O2 (15%), ethanol, reflux, 15h | 2-chloro-4-fluoro-5-nitrobenzaldehyde | Hydrolysis and oxidation to aldehyde |
Reduction of Nitro Group to Amino Group
The nitro group in 2-chloro-4-fluoro-5-nitro derivatives is typically reduced to the corresponding amine using classical hydrogenation or chemical reduction methods:
- Catalytic Hydrogenation: Using Pd/C or Raney Nickel catalysts under hydrogen atmosphere.
- Chemical Reduction: Using iron powder in acidic medium or tin(II) chloride.
This step yields 2-chloro-4-fluoro-5-aminopyridine or benzene derivatives, which are key intermediates before Boc protection.
Boc Protection of the Amino Group
The amino group of 2-chloro-4-fluoro-5-aminopyridine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions:
- Typical Conditions: Boc2O in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium bicarbonate.
- Reaction Temperature: Usually room temperature to slightly elevated (~25–40°C).
- Outcome: Formation of N-Boc-2-chloro-4-fluoro-5-pyridinamine with high purity and yield.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield / Notes |
|---|---|---|---|---|---|
| 1 | Nitration | 2-chloro-4-fluorotoluene | KNO3, H2SO4, 1,2-dichloroethane, 0–10°C, 4h | 2-chloro-4-fluoro-5-nitrotoluene | >80%, industrially scalable |
| 2 | Bromination | 2-chloro-4-fluoro-5-nitrotoluene | NBS, benzoyl peroxide, 1,2-dichloroethane, 80–100°C, 20h | 2-chloro-4-fluoro-5-nitrobromotoluene | Monitored by TLC, high selectivity |
| 3 | Hydrolysis/Oxidation | 2-chloro-4-fluoro-5-nitrobromotoluene | H2O2 (15%), ethanol, reflux, 15h | 2-chloro-4-fluoro-5-nitrobenzaldehyde | High purity, optimized for industrial use |
| 4 | Reduction (Nitro to Amine) | 2-chloro-4-fluoro-5-nitrobenzaldehyde | Pd/C, H2 or Fe/acid | 2-chloro-4-fluoro-5-aminopyridine | Standard reduction methods, high yield |
| 5 | Boc Protection | 2-chloro-4-fluoro-5-aminopyridine | Boc2O, base (Et3N), DCM or THF, RT | This compound | High yield, stable product |
Research Findings and Industrial Considerations
- The nitration and bromination steps have been optimized to avoid overreaction and minimize by-products.
- Use of milder nitrating agents (potassium nitrate) and organic solvents (1,2-dichloroethane) improves safety and environmental impact.
- The sequence of nitration followed by hydrolysis/oxidation is critical to avoid oxidation of sensitive aldehyde groups.
- Boc protection is a standard and reliable method to protect the amine, facilitating subsequent synthetic transformations.
- The entire process is amenable to scale-up with high overall yield and purity, suitable for pharmaceutical intermediate production.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-chloro-4-fluoro-5-pyridinamine: can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous media.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
N-Boc-2-chloro-4-fluoro-5-pyridinamine: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Boc-2-chloro-4-fluoro-5-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Halogen Effects
Key Compounds for Comparison :
N-Boc-5-chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine (CAS: 2421146-44-1) Substituents: Boc-protected amine at position 2, Cl at position 5, I at position 4, and a methylpyrazole group. Differentiation: The iodo substituent (vs. The pyrazole group introduces hydrogen-bonding capabilities absent in the target compound, which may enhance solubility in polar solvents .
5-Bromo-2-chloropyrimidin-4-amine Substituents: Cl at position 2, Br at position 5, and an unprotected amine at position 3. Differentiation: The pyrimidine ring (vs. The unprotected amine facilitates direct participation in coupling reactions, contrasting with the Boc-protected amine in the target compound, which requires deprotection steps .
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Halogens (Positions) | Amine Protection | Key Functional Groups |
|---|---|---|---|---|
| N-Boc-2-chloro-4-fluoro-5-pyridinamine | Pyridine | Cl (2), F (4) | Boc (5) | None |
| N-Boc-5-chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine | Pyridine | Cl (5), I (4) | Boc (2) | Methylpyrazole |
| 5-Bromo-2-chloropyrimidin-4-amine | Pyrimidine | Cl (2), Br (5) | None | Unprotected amine |
Crystallographic and Supramolecular Behavior
This compound :
The Boc group introduces steric hindrance, likely reducing crystal lattice stability compared to unprotected amines. Fluorine’s small size may permit closer packing, enhancing melting points relative to iodo analogs.- 5-Bromo-2-chloropyrimidin-4-amine: highlights a planar pyrimidine ring with N–H···N hydrogen bonds forming 2D networks.
Research Implications
The Boc protection in this compound offers a balance between stability and controlled reactivity, advantageous in multi-step syntheses. Fluorine’s electron-withdrawing effects enhance electrophilic substitution regioselectivity, while chlorine provides a handle for further functionalization. Comparative studies with iodinated or pyrimidine-based analogs underscore the importance of halogen choice and ring nitrogen count in tuning electronic and steric profiles for target-specific applications .
Biological Activity
N-Boc-2-chloro-4-fluoro-5-pyridinamine is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.
This compound is characterized by its unique structure, which includes a pyridine ring substituted with both chlorine and fluorine atoms. The synthesis typically involves the following steps:
- Starting Material : The synthesis begins with 6-chloro-4-fluoro-3-pyridine.
- Carbamate Formation : This pyridine derivative is reacted with tert-butyl isocyanate to form the carbamate linkage.
- Reaction Conditions : The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 0 to 50°C, using solvents like dichloromethane or tetrahydrofuran.
Enzyme Inhibition and Protein Interactions
This compound has shown potential in studying enzyme inhibition and protein interactions. Its structure allows it to interact specifically with certain enzymes or receptors, potentially inhibiting their activity by binding to active sites or modulating receptor functions.
Medicinal Applications
Research indicates that this compound may serve as a pharmaceutical agent targeting specific biological pathways. For instance, it has been investigated for its role in developing drugs aimed at treating various diseases, including cancer and metabolic disorders.
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity through competitive inhibition or allosteric modulation, depending on the specific context of its application.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared to similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-Butyl N-(6-chloro-3-pyridinyl)-carbamate | Structure | Intermediate in complex molecule synthesis |
| tert-Butyl N-(4-fluoro-3-pyridinyl)-carbamate | Structure | Potential enzyme inhibitor |
| tert-Butyl N-(6-chloro-4-methyl-3-pyridinyl)-carbamate | Structure | Investigated for pharmacological properties |
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Antiproliferative Activity : A study demonstrated that related fluorinated compounds exhibited significant antiproliferative effects against various cancer cell lines, suggesting that structural modifications can enhance biological efficacy .
- Enzyme Interaction Studies : Research has shown that similar pyridine derivatives can inhibit key enzymes involved in metabolic pathways, highlighting the importance of substituent groups in determining biological activity .
Q & A
Q. What are the optimal conditions for introducing the Boc protecting group onto 2-chloro-4-fluoro-5-pyridinamine to minimize side reactions?
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP or triethylamine. Optimal conditions involve anhydrous solvents (e.g., THF or DCM) and temperatures between 0–25°C to prevent premature deprotection or hydrolysis. Monitoring the reaction by TLC (using ninhydrin staining for free amines) ensures complete protection. Excess Boc₂O (1.2–1.5 equivalents) improves yield, while scavenging unreacted reagents with aqueous workup (e.g., NaHCO₃) reduces side products .
Q. How can researchers confirm the successful synthesis of N-Boc-2-chloro-4-fluoro-5-pyridinamine using spectroscopic methods?
- ¹H/¹³C NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm (¹H), while the carbonyl carbon resonates at ~150–155 ppm (¹³C).
- FT-IR : A strong carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ confirms Boc protection.
- Mass Spectrometry (HRMS) : The exact mass (e.g., 246.0252 for C₁₀H₁₂ClFN₂O₂) validates molecular composition .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18, 5 µm) with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For polar impurities, preparative HPLC with trifluoroacetic acid (0.1% TFA) as a modifier improves resolution. Recrystallization from ethanol/water mixtures (7:3 v/v) yields high-purity crystals. Confirm purity via melting point analysis (expected range: 85–90°C) .
Advanced Research Questions
Q. How does the electronic environment of the pyridine ring influence regioselectivity in subsequent functionalization reactions?
The chloro and fluoro substituents at positions 2 and 4 create an electron-deficient ring, directing electrophilic substitutions to the less hindered position 6. Computational studies (DFT) predict charge distribution, while experimental validation via halogen-lithium exchange (using n-BuLi at −78°C) followed by quenching with electrophiles (e.g., DMF for formylation) confirms reactivity patterns .
Q. What strategies can mitigate competing side reactions during the fluorination of Boc-protected pyridinamine precursors?
- Temperature Control : Conduct fluorination (e.g., using Selectfluor®) at −20°C to reduce radical byproducts.
- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) enhance fluorinating agent solubility while minimizing hydrolysis.
- Protection/Deprotection : Temporary protection of the amine with acid-labile groups (e.g., Fmoc) prevents undesired N-fluorination .
Q. How do steric and electronic effects of the Boc group influence the reactivity of the pyridine ring in cross-coupling reactions?
The Boc group’s steric bulk hinders coupling at position 5 but stabilizes intermediates in Suzuki-Miyaura reactions. For example, coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C) proceeds efficiently at position 6. Kinetic studies show that electron-withdrawing substituents (Cl, F) accelerate oxidative addition in Pd-catalyzed reactions .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields for Boc deprotection under acidic conditions?
Conflicting yields (e.g., 70–95%) arise from varying acid strengths (TFA vs. HCl) and solvent systems. Systematic studies show that TFA in DCM (4:1 v/v, 2 h, RT) achieves >90% deprotection, while HCl/dioxane requires longer reaction times (12 h) and risks chlorination side reactions. Quantify free amine via UV-Vis (λ = 280 nm) after derivatization with ninhydrin .
Stability and Storage
Q. What are the long-term storage conditions to prevent degradation of this compound?
Store under inert atmosphere (argon) at −20°C in amber vials. Stability studies indicate <5% decomposition over 12 months when protected from moisture. Avoid prolonged exposure to light, as the fluoro substituent increases susceptibility to photodegradation .
Methodological Comparison Table
| Parameter | Suzuki Coupling | Buchwald-Hartwig Amination |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃/Xantphos |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene |
| Yield (Position 6) | 75–85% | 60–70% |
| Key Limitation | Boronic Acid Availability | Sensitivity to Steric Hindrance |
| Reference |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
